An In-depth Technical Guide to 1-Acetyl-4-methylpiperazine Hydrochloride as a Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide to 1-Acetyl-4-methylpiperazine Hydrochloride as a Nicotinic Acetylcholine Receptor Agonist
Introduction
This technical guide provides a comprehensive overview of 1-Acetyl-4-methylpiperazine hydrochloride (AMP HCl), a structural analog of acetylcholine, and its role as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2][][4] This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and the development of novel cholinergic ligands. While foundational research has established AMP HCl as a nicotinic agonist, this guide synthesizes the available data and presents a roadmap for its further, in-depth characterization using established, field-proven methodologies.
Compound Profile: 1-Acetyl-4-methylpiperazine Hydrochloride
1-Acetyl-4-methylpiperazine hydrochloride is a piperazine derivative that has been investigated for its nicotinic properties.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of in vitro and in vivo experimental paradigms.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | [5] |
| CAS Number | 144205-68-5 | [6] |
| Molecular Formula | C₇H₁₅ClN₂O | [6] |
| Molecular Weight | 178.66 g/mol | [6] |
| Solubility | Soluble to 50 mM in water | |
| Storage | Desiccate at room temperature or -20°C for long-term storage | [6] |
Synthesis Overview
The synthesis of 1-Acetyl-4-methylpiperazine hydrochloride can be achieved through the acetylation of N-methylpiperazine. A common synthetic route involves the reaction of N-methylpiperazine with an acetylating agent such as acetyl chloride or acetic anhydride, followed by conversion to the hydrochloride salt.
A representative, though not specific to the hydrochloride salt, synthesis of a related compound, 1-acryloyl-4-methyl piperazine, involves the reaction of N-methylpiperazine with acryloyl chloride in methylene chloride.[7] The reaction is typically performed at a controlled temperature, and the product can be purified by distillation. For the synthesis of the hydrochloride salt of 1-Acetyl-4-methylpiperazine, a final step involving the addition of hydrochloric acid would be necessary.
A detailed, step-by-step protocol for the synthesis of 1-Acetyl-4-methylpiperazine hydrochloride is provided in the experimental protocols section of this guide.
Pharmacological Profile: Interaction with Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[8] They play critical roles in a variety of physiological processes, including cognitive function, reward, and autonomic neurotransmission. The interaction of a novel ligand with these receptors is a key determinant of its potential therapeutic applications and side-effect profile.
Evidence as a Nicotinic Agonist
The primary evidence for 1-Acetyl-4-methylpiperazine hydrochloride as a nicotinic agonist comes from a 1993 study by Copeland and colleagues.[9] This study demonstrated that the methiodide salt of 1-Acetyl-4-methylpiperazine potently inhibits the binding of the radioligands [3H]-(-)-nicotine and [125I]-alpha-bungarotoxin to rat brain and skeletal muscle membranes, respectively.[9] The hydrochloride salt was also shown to inhibit nicotinic binding, albeit with approximately 100-fold lower potency than the methiodide form.[9]
This initial characterization strongly suggests that 1-Acetyl-4-methylpiperazine hydrochloride interacts with nAChRs. However, a more detailed understanding of its receptor subtype selectivity and functional activity is necessary for a comprehensive pharmacological profile.
Characterization of Receptor Subtype Selectivity and Affinity
To fully understand the pharmacological profile of 1-Acetyl-4-methylpiperazine hydrochloride, it is essential to determine its binding affinity (Ki) for a range of nAChR subtypes, including but not limited to α4β2, α7, and α3β4. This is typically achieved through competitive radioligand binding assays.
A detailed protocol for conducting radioligand binding assays to determine the Ki of a test compound for various nAChR subtypes is provided in the experimental protocols section.
Functional Activity at nAChR Subtypes
Beyond binding affinity, it is crucial to assess the functional activity of 1-Acetyl-4-methylpiperazine hydrochloride as an agonist at different nAChR subtypes. This involves determining its potency (EC50) and efficacy (the maximal response it elicits compared to a full agonist like acetylcholine or nicotine). Electrophysiological techniques, particularly patch-clamp recordings from cells expressing specific nAChR subtypes, are the gold standard for this characterization.
A detailed protocol for the characterization of nAChR agonist activity using whole-cell patch-clamp electrophysiology is provided in the experimental protocols section.
Downstream Signaling Pathways
Activation of nAChRs leads to the influx of cations, primarily Na+ and Ca2+, which in turn triggers a cascade of intracellular signaling events. Understanding the specific downstream pathways modulated by 1-Acetyl-4-methylpiperazine hydrochloride is critical to elucidating its cellular and physiological effects. Key pathways to investigate include calcium-dependent signaling, such as the activation of protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII), and the subsequent regulation of gene expression.
Caption: Agonist binding to nAChRs triggers downstream signaling.
In Vivo Pharmacological Assessment
The in vivo effects of 1-Acetyl-4-methylpiperazine hydrochloride provide crucial insights into its overall pharmacological profile, including its behavioral effects and potential therapeutic applications.
Behavioral Studies
The study by Copeland et al. (1993) reported that 1-Acetyl-4-methylpiperazine hydrochloride reduced locomotor activity in experimentally naive rats, an effect that was blocked by the nAChR antagonist mecamylamine.[9] In rats chronically treated with nicotine, AMP HCl did not consistently increase locomotor activity to the same extent as nicotine.[9] Furthermore, in a drug discrimination paradigm, rats trained to discriminate nicotine from saline generalized to AMP HCl, but only at doses that suppressed the overall rate of responding.[9] These findings suggest that while AMP HCl has central nicotinic activity, its in vivo pharmacological profile differs from that of nicotine.
Further behavioral studies are warranted to explore the effects of 1-Acetyl-4-methylpiperazine hydrochloride on other domains, such as cognition, anxiety, and depression, which are known to be modulated by nAChR agonists.
Safety and Toxicology
A thorough understanding of the safety and toxicological profile of any novel compound is paramount for its development as a research tool or therapeutic agent.
General Piperazine Toxicology
Piperazine and its derivatives are a class of compounds with a wide range of pharmacological activities. Some piperazine derivatives have been associated with adverse effects, including central nervous system stimulation, cardiovascular effects, and in some cases, hepatotoxicity.[6] It is important to note that the toxicological profile of a specific derivative can vary significantly based on its chemical structure.
Recommended In Vitro Safety Pharmacology
To assess the potential for off-target effects, a standard in vitro safety pharmacology panel is recommended. This typically includes binding assays for a range of receptors, ion channels, and transporters to identify any unintended interactions that could lead to adverse effects.[10]
In Vivo Toxicology
Comprehensive in vivo toxicological studies are necessary to determine the safety profile of 1-Acetyl-4-methylpiperazine hydrochloride. These studies should include acute and repeated-dose toxicity studies in at least two species to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Experimental Protocols
The following protocols are provided as a guide for the in-depth characterization of 1-Acetyl-4-methylpiperazine hydrochloride as a nicotinic acetylcholine receptor agonist. These protocols are based on established methodologies in the field.
Synthesis of 1-Acetyl-4-methylpiperazine Hydrochloride
This protocol describes a general method for the acylation of N-methylpiperazine followed by conversion to the hydrochloride salt.
Materials:
-
N-methylpiperazine
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-methylpiperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Acetyl-4-methylpiperazine free base.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of anhydrous ether or ethanol.
-
Slowly add a solution of hydrochloric acid in ether or ethanol dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield 1-Acetyl-4-methylpiperazine hydrochloride.
Caption: Workflow for the synthesis of 1-Acetyl-4-methylpiperazine HCl.
Radioligand Binding Assay for nAChR Subtypes
This protocol outlines a method for determining the binding affinity of 1-Acetyl-4-methylpiperazine hydrochloride for nAChR subtypes using a competitive binding assay.
Materials:
-
Cell membranes or brain tissue homogenates expressing the nAChR subtype of interest (e.g., α4β2, α7)
-
Radioligand specific for the subtype (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7)
-
1-Acetyl-4-methylpiperazine hydrochloride (test compound)
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of 1-Acetyl-4-methylpiperazine hydrochloride.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional activity of 1-Acetyl-4-methylpiperazine hydrochloride on cells expressing specific nAChR subtypes.[8][11][12][13][14]
Materials:
-
Cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Extracellular solution (e.g., artificial cerebrospinal fluid)
-
Intracellular solution (e.g., potassium gluconate-based)
-
1-Acetyl-4-methylpiperazine hydrochloride (test compound)
-
Perfusion system for drug application
Procedure:
-
Culture the cells expressing the nAChR subtype of interest on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Place a coverslip with the cells in the recording chamber and perfuse with extracellular solution.
-
Under visual guidance using a microscope, approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply 1-Acetyl-4-methylpiperazine hydrochloride at various concentrations using the perfusion system and record the elicited currents.
-
Construct a concentration-response curve by plotting the peak current amplitude against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 and maximal efficacy.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
1-Acetyl-4-methylpiperazine hydrochloride is a confirmed nicotinic acetylcholine receptor agonist with a distinct in vivo pharmacological profile. While initial studies have laid the groundwork for its characterization, further in-depth investigation into its receptor subtype selectivity, functional activity, downstream signaling, and safety profile is necessary. The experimental protocols provided in this guide offer a robust framework for researchers to comprehensively elucidate the pharmacology of this compound and to unlock its potential as a valuable tool for studying the nicotinic cholinergic system.
References
-
PrepChem. Synthesis of 1-acryloyl-4-methyl piperazine. [Link]
-
Copeland, J. R., et al. (1993). Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. Psychopharmacology (Berl), 110(3), 347-54. [Link]
-
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
-
Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
PrepChem. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]
-
Papke, R. L., et al. (2019). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. Journal of medicinal chemistry, 62(3), 1563–1583. [Link]
-
Rungrotmongkol, T., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International journal of molecular sciences, 24(4), 3614. [Link]
-
Nakamura, J., et al. (1982). [General pharmacological studies on cis-1-acetyl-4-[4-[[2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl] methoxy] phenyl] piperazine]]. The Japanese journal of antibiotics, 35(6), 1629–1648. [Link]
-
PubChem. 1-Acetyl-4-methylpiperazine. [Link]
-
Protocols.io. Whole Cell Patch Clamp Protocol. [Link]
-
ChemSrc. 1-acetyl-4-methylpiperazine hydrochloride suppliers USA. [Link]
-
Rungsa, P., et al. (2020). An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. PLoS neglected tropical diseases, 14(8), e0008581. [Link]
-
Gotti, C., et al. (2006). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical pharmacology, 72(10), 1201–1211. [Link]
-
University College London. patch-clamp-protocol-final.pdf. [Link]
Sources
- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. prepchem.com [prepchem.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
